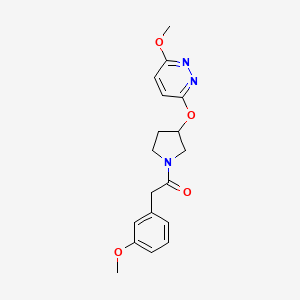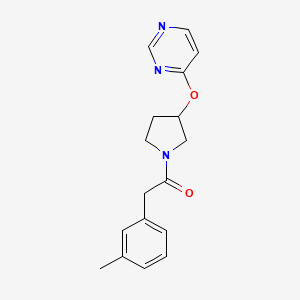
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
カタログ番号 B2384020
CAS番号:
2034396-00-2
分子量: 297.358
InChIキー: MSLGCLADIRVWMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as PTE, is a chemical compound with potential applications in scientific research. This molecule belongs to a class of compounds known as pyrrolidines and has been the focus of several studies due to its unique properties. In
科学的研究の応用
Stereospecific Synthesis
- Application in Stereospecific Synthesis : This compound is used in the stereospecific synthesis of pyrrolidines, particularly through 1,3-dipolar cycloadditions to sugar-derived enones. This synthesis method plays a crucial role in obtaining enantiomerically pure pyrrolidines, which have significant implications in medicinal chemistry (Oliveira Udry et al., 2014).
Pharmaceutical Applications
- In Drug Metabolism Studies : The compound is studied for its metabolism, excretion, and pharmacokinetics in different species, including humans. Such research is vital for understanding the drug's behavior in the body and its potential as a therapeutic agent (Sharma et al., 2012).
Catalysis and Material Science
- Catalytic Applications : It is also explored in the context of catalysis, such as in magnesium and zinc complexes used in polymerizations. These studies contribute to the field of materials science, especially in the development of new polymers (Wang et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition : Research has been conducted on related compounds for their efficacy as corrosion inhibitors. This is particularly relevant in industrial applications where material longevity and resistance to corrosion are critical (Hegazy et al., 2012).
DNA Interaction Studies
- DNA Interaction : Studies also focus on the interaction with DNA, which is crucial for understanding the compound's potential in therapeutic contexts, such as in cancer treatment or gene therapy (Kurt et al., 2020).
特性
IUPAC Name |
2-(3-methylphenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-3-2-4-14(9-13)10-17(21)20-8-6-15(11-20)22-16-5-7-18-12-19-16/h2-5,7,9,12,15H,6,8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLGCLADIRVWMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2383937.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2383938.png)

![6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2383940.png)
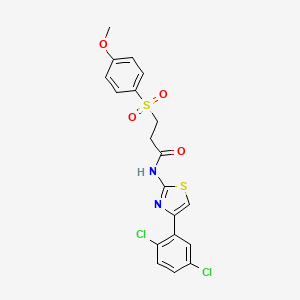


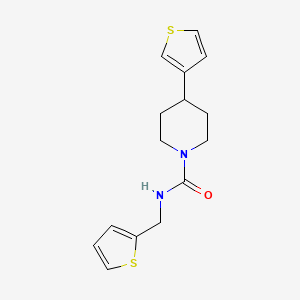
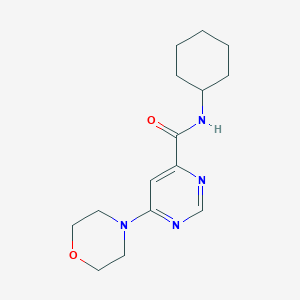


![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2383957.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2383958.png)
